N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide
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Overview
Description
N~5~-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of a triazolopyridine moiety and a benzimidazole core. The presence of a trifluoromethyl group further enhances its chemical properties, making it a compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~5~-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzimidazole and triazolopyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~5~-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N5-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The benzimidazole core is known to interact with DNA and proteins, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their significant chemical and biological activities.
Substituted Imidazoles: These compounds have a similar benzimidazole core and are widely studied for their diverse applications.
Pyrazolo[1,5-a]pyrimidines: These compounds have structural similarities and are known for their stability and unique properties.
Uniqueness
N~5~-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE-5-CARBOXAMIDE stands out due to its combination of a triazolopyridine moiety and a benzimidazole core, along with the presence of a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H11F3N6O |
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Molecular Weight |
360.29 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H11F3N6O/c17-16(18,19)15-21-10-5-4-9(7-11(10)22-15)14(26)20-8-13-24-23-12-3-1-2-6-25(12)13/h1-7H,8H2,(H,20,26)(H,21,22) |
InChI Key |
IVMLRRSRMVAUNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F |
Origin of Product |
United States |
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